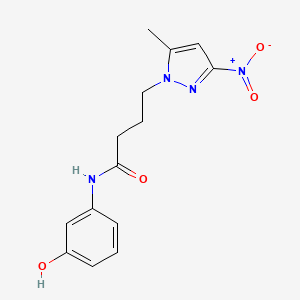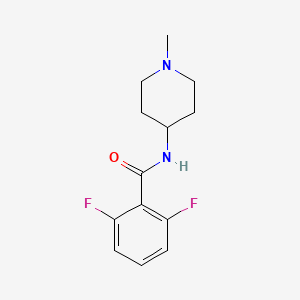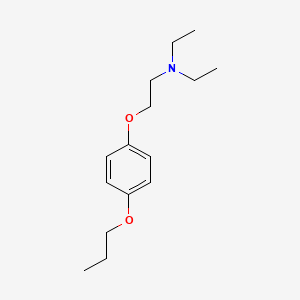
1,2,3,4-tetrachloroanthra-9,10-quinone
描述
1,2,3,4-tetrachloroanthra-9,10-quinone (TCAQ) is a synthetic compound that has gained attention in scientific research due to its potential as a redox-active agent. TCAQ is a derivative of anthraquinone and is commonly used as a reagent in organic synthesis and as an electron acceptor in organic electronics. In recent years, TCAQ has been studied extensively for its potential applications in biological systems.
作用机制
1,2,3,4-tetrachloroanthra-9,10-quinone is a redox-active compound that undergoes reversible reduction and oxidation reactions. In biological systems, 1,2,3,4-tetrachloroanthra-9,10-quinone has been shown to act as an electron acceptor, accepting electrons from a variety of biological molecules such as NADH and FADH2.
Biochemical and Physiological Effects:
1,2,3,4-tetrachloroanthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects in biological systems. In vitro studies have shown that 1,2,3,4-tetrachloroanthra-9,10-quinone can induce oxidative stress and DNA damage in cells. 1,2,3,4-tetrachloroanthra-9,10-quinone has also been shown to inhibit the activity of certain enzymes, such as cytochrome c oxidase.
实验室实验的优点和局限性
One of the main advantages of 1,2,3,4-tetrachloroanthra-9,10-quinone is its excellent electron-accepting properties, which make it a potential candidate for use in organic electronics. However, 1,2,3,4-tetrachloroanthra-9,10-quinone can also be toxic to cells and can induce oxidative stress and DNA damage, which can limit its use in certain biological applications.
未来方向
There are a number of potential future directions for research on 1,2,3,4-tetrachloroanthra-9,10-quinone. One area of research could focus on developing new synthesis methods for 1,2,3,4-tetrachloroanthra-9,10-quinone that are more efficient and environmentally friendly. Another area of research could focus on developing new applications for 1,2,3,4-tetrachloroanthra-9,10-quinone in biological systems, such as using 1,2,3,4-tetrachloroanthra-9,10-quinone as a tool for studying oxidative stress and DNA damage. Additionally, further research could be done to better understand the mechanism of action of 1,2,3,4-tetrachloroanthra-9,10-quinone and its effects on biological systems.
合成方法
The synthesis of 1,2,3,4-tetrachloroanthra-9,10-quinone is typically achieved through the oxidation of 1,2,3,4-tetrachloroanthracene using a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.
科学研究应用
1,2,3,4-tetrachloroanthra-9,10-quinone has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of 1,2,3,4-tetrachloroanthra-9,10-quinone is in the field of organic electronics. 1,2,3,4-tetrachloroanthra-9,10-quinone has been shown to have excellent electron-accepting properties, making it a potential candidate for use in organic solar cells and other electronic devices.
属性
IUPAC Name |
1,2,3,4-tetrachloroanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Cl4O2/c15-9-7-8(10(16)12(18)11(9)17)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXPLBGUHRVUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951075 | |
| Record name | 1,2,3,4-Tetrachloroanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrachloroanthracene-9,10-dione | |
CAS RN |
2841-29-4 | |
| Record name | NSC122976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetrachloroanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)

![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)

![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5060808.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)
![N-(2-phenylethyl)-3-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060822.png)
![4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5060828.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5060835.png)
![5-(2-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5060847.png)